fukanefuromarin E
Description
Fukanefuromarin E is a sesquiterpene coumarin derivative isolated from the roots of Ferula fukanensis, a plant species within the Apiaceae family. Structurally, it belongs to the furanocoumarin class, characterized by a 2,3-dihydrofuro[3,2-c]coumarin backbone substituted with a methoxy group at position 7, methyl groups at positions 2 and 3 (trans configuration), and a 4-methyl-5-(4-methyl-2-furyl)-3(E)-pentenyl moiety at position 2 . Its molecular formula is C24H28O5, with an exact mass of 408.196144 Da .
This compound exhibits significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) gene expression in lipopolysaccharide (LPS)-activated macrophages. Notably, it lacks cytotoxicity, making it a promising candidate for inflammation-targeted therapies .
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S,3R)-7-methoxy-2,3-dimethyl-3-[(E)-4-methyl-5-(4-methylfuran-2-yl)pent-3-enyl]-2H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-15(11-19-12-16(2)14-28-19)7-6-10-25(4)17(3)29-23-20-9-8-18(27-5)13-21(20)30-24(26)22(23)25/h7-9,12-14,17H,6,10-11H2,1-5H3/b15-7+/t17-,25-/m0/s1 |
InChI Key |
VQRPFWMTIIMDKU-KFRXIPAMSA-N |
Isomeric SMILES |
C[C@H]1[C@](C2=C(O1)C3=C(C=C(C=C3)OC)OC2=O)(C)CC/C=C(\C)/CC4=CC(=CO4)C |
Canonical SMILES |
CC1C(C2=C(O1)C3=C(C=C(C=C3)OC)OC2=O)(C)CCC=C(C)CC4=CC(=CO4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Fukanefuromarin E shares structural and functional similarities with other sesquiterpene coumarins from Ferula species. Below is a detailed comparison:
Structural Comparison
Key Structural Insights :
- Methoxy vs.
- Stereochemistry : Trans-configuration of methyl groups at C-2 and C-3 in this compound contrasts with cis configurations in fukanefuromarin H and C, influencing binding interactions .
Functional Comparison
Key Functional Insights :
- Anti-Inflammatory Specificity : Unlike cytotoxic sesquiterpene coumarins (e.g., (+)-ferulasinkian A), this compound selectively targets inflammatory pathways without inducing cell death .
- Potency: While this compound’s IC50 remains unquantified, its structural analogs (e.g., fukanefuromarin H) show moderate NO inhibition (IC50 = 11.1 µM), suggesting comparable efficacy .
Q & A
Q. How to address peer review critiques regarding this compound’s proposed mechanism of action?
- Methodological Answer : Replicate key experiments with additional controls (e.g., siRNA knockdown of target proteins). Perform selectivity profiling against related enzymes. Cite conflicting studies in the discussion and propose follow-up experiments (e.g., in vivo models) to resolve disputes .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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